5-Cyclohexyl-1H-pyrazol-3-amine

COX inhibition anti-inflammatory enzyme assay

5-Cyclohexyl-1H-pyrazol-3-amine (also referred to as 3-amino-5-cyclohexylpyrazole) is a C9H15N3 heterocyclic building block featuring a 3‑aminopyrazole core with a cyclohexyl substituent at the 5‑position. It possesses a molecular weight of 165.24 g/mol, a calculated LogP of approximately 1.97, and very low aqueous solubility (0.3 g/L at 25 °C).

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 81542-54-3
Cat. No. B1601018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-1H-pyrazol-3-amine
CAS81542-54-3
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=NN2)N
InChIInChI=1S/C9H15N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12)
InChIKeyFKGKCJWLTPEMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-1H-pyrazol-3-amine (CAS 81542-54-3) – Key Physicochemical and Procurement Profile for Research Sourcing


5-Cyclohexyl-1H-pyrazol-3-amine (also referred to as 3-amino-5-cyclohexylpyrazole) is a C9H15N3 heterocyclic building block featuring a 3‑aminopyrazole core with a cyclohexyl substituent at the 5‑position. It possesses a molecular weight of 165.24 g/mol, a calculated LogP of approximately 1.97, and very low aqueous solubility (0.3 g/L at 25 °C) . The primary amine and pyrazole NH groups confer hydrogen‑bond donor/acceptor capacity, while the cyclohexyl moiety enhances lipophilicity relative to unsubstituted 3‑aminopyrazole [1]. Commercial availability is typically at ≥95% purity, with standard storage recommendations of 2‑8 °C under inert atmosphere .

Why 5-Cyclohexyl-1H-pyrazol-3-amine Cannot Be Replaced by Generic Pyrazole Analogs in Research Programs


Although numerous 3‑aminopyrazole derivatives are commercially available, subtle variations in substitution pattern and regiochemistry profoundly alter target engagement, selectivity, and synthetic utility. 5‑Cyclohexyl‑1H‑pyrazol‑3‑amine distinguishes itself through a specific 5‑cyclohexyl‑3‑amino arrangement that yields nanomolar COX inhibition [1], documented CCR5 antagonist activity [2], and Aurora A kinase modulation [3]—activities not uniformly observed across the broader aminopyrazole class. Regioisomers such as 1‑cyclohexyl‑1H‑pyrazol‑3‑amine (CAS 65331‑14‑8) exhibit different biological profiles due to altered hydrogen‑bonding geometry [4], while salt forms like the hydrochloride (CAS 1292369‑13‑1) alter solubility and handling without enhancing target potency . Furthermore, the cyclohexyl group confers a distinct lipophilicity (LogP ≈ 2.0) that influences membrane permeability and protein binding in ways that smaller alkyl or aryl analogs cannot replicate [5]. Consequently, substituting this compound with a generic aminopyrazole risks invalidating established SAR, compromising assay reproducibility, or introducing off‑target effects that undermine lead optimization efforts.

Quantitative Differentiation Evidence: 5-Cyclohexyl-1H-pyrazol-3-amine vs. Closest Analogs and Class Representatives


COX Inhibition Potency: Nanomolar Activity Confirmed via BindingDB

5‑Cyclohexyl‑1H‑pyrazol‑3‑amine exhibits an IC50 of 50 nM against prostaglandin G/H synthase 1/2 (COX‑1/2) [1]. In contrast, the unsubstituted 3‑aminopyrazole scaffold lacks comparable COX inhibitory activity in the same assay system, and the regioisomer 1‑cyclohexyl‑1H‑pyrazol‑3‑amine shows no reported COX activity [2]. This potency places 5‑cyclohexyl‑1H‑pyrazol‑3‑amine among the more active simple aminopyrazole COX inhibitors, though selectivity between COX‑1 and COX‑2 isoforms remains uncharacterized.

COX inhibition anti-inflammatory enzyme assay

CCR5 Antagonist Activity: Documented Engagement with a Clinically Validated Target

5‑Cyclohexyl‑1H‑pyrazol‑3‑amine has been characterized as a CCR5 antagonist in cell‑based fusion assays [1]. Preliminary pharmacological screening indicates utility as a CCR5 antagonist for conditions including HIV infection, asthma, and rheumatoid arthritis [2]. In contrast, the 1‑cyclohexyl regioisomer (CAS 65331‑14‑8) lacks documented CCR5 activity [3], and the hydrochloride salt form (CAS 1292369‑13‑1) has not been independently validated for CCR5 antagonism . While precise IC50 values vary by assay format, the compound has been reported with 92% enzyme inhibition at 1 µM in anti‑HIV screening [4].

CCR5 antagonist HIV entry inhibitor GPCR modulation

Aurora A Kinase Modulation: Cell-Based Evidence for Mitotic Pathway Engagement

5‑Cyclohexyl‑1H‑pyrazol‑3‑amine induces defective chromosome alignment during metaphase in human HeLa Kyoto cells, a phenotype consistent with Aurora A kinase inhibition [1]. This cell‑based readout distinguishes the compound from the 1‑cyclohexyl regioisomer, which lacks reported Aurora A activity [2]. Additionally, the hydrochloride salt form has not been evaluated in Aurora A assays . Patent literature further cites this compound class as Aurora A kinase modulators useful in cancer treatment .

Aurora A kinase mitotic regulation cancer cell biology

Lipophilicity Advantage Over Unsubstituted 3‑Aminopyrazole Scaffolds

5‑Cyclohexyl‑1H‑pyrazol‑3‑amine possesses a calculated LogP of 1.97 [1], approximately 1.5 log units higher than the unsubstituted 3‑aminopyrazole scaffold (LogP ≈ 0.48) [2]. This enhanced lipophilicity correlates with improved membrane permeability in parallel artificial membrane permeability assays (PAMPA) for pyrazole analogs [3]. The 1‑cyclohexyl regioisomer exhibits a lower calculated LogP of 1.50 [4], suggesting that the 5‑cyclohexyl substitution pattern may offer a favorable balance between solubility and permeability for oral bioavailability.

Lipophilicity LogP drug design permeability

High-Yield Synthetic Route with Established Purity Benchmarks

A robust synthetic protocol for 5‑cyclohexyl‑1H‑pyrazol‑3‑amine has been disclosed, achieving 95% yield from 3‑cyclohexyl‑3‑oxopropanenitrile and hydrazine hydrate under reflux in ethanol/acetic acid . This high‑yielding procedure contrasts with the variable yields reported for 1‑cyclohexyl‑1H‑pyrazol‑3‑amine, which typically requires more stringent conditions due to N‑alkylation selectivity challenges [1]. Commercial sources consistently offer ≥95% purity with full analytical characterization (¹H NMR, LC‑MS) , enabling immediate use in SAR campaigns without additional purification.

synthesis purity procurement building block

Recommended Research Applications for 5-Cyclohexyl-1H-pyrazol-3-amine (CAS 81542-54-3) Based on Evidence


Anti‑Inflammatory Lead Discovery Leveraging Nanomolar COX Inhibition

With a validated IC50 of 50 nM against COX‑1/2 [1], 5‑cyclohexyl‑1H‑pyrazol‑3‑amine serves as an immediate starting point for SAR optimization in anti‑inflammatory programs. Researchers can utilize the 3‑amino group for amide coupling or reductive amination to explore substituent effects on isoform selectivity and in vivo efficacy, building upon a scaffold with demonstrated enzyme engagement.

CCR5‑Targeted Antiviral and Immunomodulatory Research

The documented CCR5 antagonist activity [2] and 92% inhibition at 1 µM in HIV‑1 fusion assays [3] position this compound as a valuable tool for studying chemokine receptor pharmacology. It is particularly suited for investigating HIV entry inhibition, asthma, rheumatoid arthritis, and COPD models where CCR5 modulation is therapeutically relevant.

Mitotic Kinase Inhibitor Development (Aurora A)

The ability of 5‑cyclohexyl‑1H‑pyrazol‑3‑amine to induce defective chromosome alignment in HeLa cells [4] makes it a useful probe for Aurora A‑dependent mitotic regulation. Cancer biology groups can employ this compound to validate Aurora A as a target in specific tumor contexts or to screen for synergistic combinations with other cell cycle inhibitors.

Medicinal Chemistry Building Block for Diverse Heterocyclic Libraries

Given its high synthetic yield (95%) and commercial availability at ≥95% purity , 5‑cyclohexyl‑1H‑pyrazol‑3‑amine is an ideal building block for constructing fused pyrazolopyrimidines, pyrazolotriazines, and other privileged scaffolds. The cyclohexyl group imparts conformational constraint and lipophilicity that can be leveraged to modulate ADME properties in lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclohexyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.